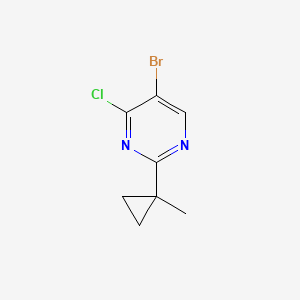

5-Bromo-4-chloro-2-(1-methylcyclopropyl)pyrimidine

Description

5-Bromo-4-chloro-2-(1-methylcyclopropyl)pyrimidine is a halogenated pyrimidine derivative characterized by a bromine atom at position 5, a chlorine atom at position 4, and a 1-methylcyclopropyl substituent at position 2. This compound is of interest in medicinal chemistry and materials science due to its unique steric and electronic properties. The 1-methylcyclopropyl group introduces significant steric hindrance and metabolic stability, which may enhance its utility as a pharmaceutical intermediate or functional material .

Properties

IUPAC Name |

5-bromo-4-chloro-2-(1-methylcyclopropyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClN2/c1-8(2-3-8)7-11-4-5(9)6(10)12-7/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXMTYSKIMTABX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=NC=C(C(=N2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513097-54-5 | |

| Record name | 5-bromo-4-chloro-2-(1-methylcyclopropyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-(1-methylcyclopropyl)pyrimidine typically involves the halogenation of a pyrimidine derivative. One common method includes the reaction of 2-(1-methylcyclopropyl)pyrimidine with bromine and chlorine under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-(1-methylcyclopropyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products Formed

Substitution: Formation of substituted pyrimidines.

Oxidation: Formation of pyrimidine oxides.

Reduction: Formation of dehalogenated pyrimidines.

Scientific Research Applications

Pharmaceutical Applications

Antiviral and Anticancer Properties

This compound serves as an important intermediate in the synthesis of biologically active compounds, particularly in the development of antiviral and anticancer drugs. Studies have shown that derivatives of bromopyrimidine, including 5-bromo-4-chloro-2-(1-methylcyclopropyl)pyrimidine, exhibit significant activity against various cancer cell lines such as HeLa (human cervix carcinoma), A549 (human lung adenocarcinoma), and MCF-7 (human breast adenocarcinoma) . The mechanism of action often involves the inhibition of specific enzymes or receptors that are crucial for disease progression, such as viral polymerases in the case of antiviral applications .

Synthesis of Novel Compounds

Research has demonstrated the synthesis of various bromopyrimidine derivatives that show promising antimicrobial and anticancer activities. For instance, compounds synthesized from this compound have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal species . These studies highlight the compound's potential in drug discovery and development.

Agricultural Applications

Agrochemicals

The compound is being explored for its potential use in agrochemicals, specifically as herbicides and pesticides. Its halogenated structure may enhance its biological activity against pests and weeds by disrupting essential biological processes, such as photosynthesis or hormonal pathways . This application is particularly relevant given the increasing demand for effective and environmentally friendly agricultural solutions.

Material Science Applications

Organic Semiconductors and Polymers

this compound is also investigated for its role in material science, particularly in the development of organic semiconductors and polymers. The incorporation of halogen substituents can significantly alter the electronic properties of materials, making them suitable for applications in electronics and photonics .

Summary of Key Applications

Case Study 1: Anticancer Activity

A study conducted on novel bromopyrimidine derivatives revealed that several compounds derived from this compound exhibited significant cytotoxicity against cancer cell lines. The MTT assay indicated that certain derivatives showed superior activity compared to established anticancer drugs like Dasatinib, suggesting their potential as lead compounds for further development .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of synthesized derivatives demonstrated that specific compounds showed notable activity against standard bacterial strains such as Staphylococcus aureus and Bacillus subtilis. This underscores the compound's utility in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-(1-methylcyclopropyl)pyrimidine depends on its application:

Pharmaceuticals: It may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit viral replication by targeting viral polymerases.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Physical and Chemical Properties

- Melting Points: 5-Bromo-2-chloropyrimidin-4-amine: 460–461 K 5-Bromo-4-chloro-2-methylpyrimidine: Not explicitly reported, but methyl groups typically lower melting points compared to cyclopropyl analogs .

- Hydrogen Bonding: Amino-substituted derivatives (e.g., [77476-95-0]) form 2D networks via N–H···N interactions, whereas the target compound’s bulky substituent may limit such interactions .

Biological Activity

5-Bromo-4-chloro-2-(1-methylcyclopropyl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family. Its structure includes a pyrimidine ring with bromine and chlorine substituents, as well as a 1-methylcyclopropyl group, which contributes to its unique biological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and various biological activities.

- Molecular Formula : C₈H₈BrClN₂

- Molecular Weight : Approximately 233.55 g/mol

The presence of halogen atoms typically enhances the reactivity and biological activity of such compounds, making them valuable in pharmaceutical research.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the context of medicinal chemistry. Some notable activities include:

- Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimidines have been evaluated for their inhibitory effects on tumor growth and proliferation.

- Antimicrobial Properties : The compound may exhibit antibacterial and antifungal activities, which are common among halogenated pyrimidines.

- Enzyme Inhibition : Research suggests that this compound may interact with specific enzymes, potentially inhibiting their activity and altering metabolic pathways.

Structure-Activity Relationships (SAR)

The structural modifications in pyrimidine derivatives can significantly influence their biological activities. A comparative analysis of structurally similar compounds highlights the uniqueness of this compound:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 5-Bromo-4-chloro-2-methylpyrimidine | 0.86 | Lacks cyclopropyl group; simpler structure |

| 5-Bromo-4-chloropyrimidin-2-amine | 0.76 | Contains amino group instead of cyclopropyl |

| 5-Bromo-2,4-dichloropyrimidine | 0.75 | Contains two chlorine substituents |

| 5-Bromo-4-chloro-2,6-dimethylpyrimidine | 0.85 | Methyl groups at different positions |

| 5-Bromo-4,6-dichloropyrimidine | 0.70 | Additional chlorine substituent |

This table illustrates that while many compounds share similar halogenated pyrimidine structures, the presence of the unique 1-methylcyclopropyl group in this compound distinguishes it from others, potentially influencing its biological activity and applications.

Case Studies

Recent studies have explored the biological activity of related pyrimidine compounds. For example:

- Anticancer Studies : A study evaluated a series of pyrimidine derivatives against various cancer cell lines, revealing that certain modifications led to increased potency against specific types of cancer cells (e.g., HeLa and CaCo-2) with IC50 values as low as 2.76 µM .

- Enzyme Inhibition : Another investigation focused on the inhibitory effects of pyrimidine derivatives on human deacetylases and kinases, highlighting their potential as therapeutic agents for diseases like cancer and neurodegenerative disorders .

- Antimicrobial Activity : Research has demonstrated that halogenated pyrimidines possess significant antibacterial properties, with some compounds showing efficacy against resistant strains of bacteria, indicating their potential use in treating infections .

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-4-chloro-2-(1-methylcyclopropyl)pyrimidine, and how do reaction conditions influence yield?

Methodological Answer :

- Step 1 : Start with a halogenated pyrimidine precursor (e.g., 5-bromo-2-chloro-4-nitropyrimidine) and reduce the nitro group using stannous chloride (SnCl₂) in HCl at 273 K, followed by neutralization with NaOH and extraction with ethyl acetate .

- Step 2 : Introduce the 1-methylcyclopropyl group via nucleophilic substitution or cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura coupling with a cyclopropane-containing boronic acid is a viable approach, requiring anhydrous THF and a base like diisopropylethylamine (DIPEA) .

- Key Variables : Reaction temperature (273 K for nitro reduction), solvent polarity (THF for coupling), and stoichiometry of reagents (e.g., 2.5 eq. crotonic acid for side-chain modifications) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer :

- Analytical Techniques :

- HPLC-MS : Confirm molecular weight (MW ≈ 276.56 g/mol) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolve the crystal structure to verify bond angles (e.g., planar pyrimidine ring with r.m.s. deviation <0.1 Å) and hydrogen-bonding networks (N–H···N interactions) .

- NMR : Assign peaks using ¹H/¹³C NMR in deuterated DMSO or CDCl₃; look for cyclopropane C–H signals (δ ~1.0–2.5 ppm) and pyrimidine ring protons (δ ~8.0–9.0 ppm) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the cyclopropane moiety in catalytic applications?

Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model the cyclopropane ring’s strain energy (typical ~27 kcal/mol) and assess its stability under electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways. Focus on steric hindrance from the 1-methyl group and halogen substituents .

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates in THF vs. DMF) .

Q. How can conflicting biological activity data for this compound be resolved?

Methodological Answer :

- Controlled Replication : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) and use isogenic cell lines to minimize variability .

- Mechanistic Profiling : Perform kinase inhibition assays (IC₅₀) and compare with structurally similar analogs (e.g., 5-Bromo-2-chloro-4-methylpyrimidine) to identify substituent-specific effects .

- Data Triangulation : Cross-reference MIC values (if antimicrobial) with transcriptomic data to confirm target engagement .

Q. What strategies mitigate toxicity while retaining bioactivity in derivatives?

Methodological Answer :

- SAR Studies : Synthesize derivatives with modified substituents (e.g., replacing Br with Cl or adding methyl groups) and test cytotoxicity in HEK293 or HepG2 cells .

- Prodrug Design : Mask reactive groups (e.g., esterify hydroxyl moieties) to improve pharmacokinetics. Monitor hydrolysis rates in plasma .

- Toxicogenomics : Use RNA-seq to identify off-target pathways (e.g., oxidative stress markers like NRF2) .

Experimental Design & Data Analysis

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) and human liver microsomes at 37°C. Sample at 0, 6, 12, and 24 hours for HPLC analysis .

- Degradation Pathways : Identify byproducts via LC-MS/MS. For example, debromination or cyclopropane ring-opening products .

- Statistical Analysis : Apply Arrhenius kinetics to extrapolate shelf-life at 25°C using degradation rate constants .

Q. What methods resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Methodological Answer :

- Multi-Technique Validation : Compare X-ray bond lengths (e.g., C–Br ≈ 1.89 Å) with DFT-optimized geometries. Discrepancies >0.05 Å suggest crystal packing effects .

- Dynamic NMR : Probe conformational flexibility (e.g., cyclopropane ring puckering) at variable temperatures .

- Synchrotron Studies : Use high-resolution XRD (λ = 0.7 Å) to refine electron density maps and resolve ambiguous H-bonding .

Future Research Directions

- Biological Target Identification : Use chemoproteomics (e.g., activity-based protein profiling) to map cellular targets .

- Green Synthesis : Optimize solvent-free reactions or biocatalytic methods to reduce waste .

- Multi-Omics Integration : Combine metabolomics and proteomics to elucidate mode of action in disease models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.